molecular formula C6H6N2O3 B7969093 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid

4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid

Cat. No. B7969093
M. Wt: 154.12 g/mol
InChI Key: PNTOGNKUHMFXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Insecticidal Activities : Shi, Qian, Song, Zhang, and Li (2000) synthesized novel 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles, which showed significant insecticidal activities against armyworms (Shi et al., 2000).

  • Bioisoster of Carboxylic Acid : Lolli et al. (2010) explored the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as a bioisoster for the carboxylic acid function, finding applications in the modulation of ionotropic glutamate receptors (Lolli et al., 2010).

  • GABA Receptor Bioisoster : In a similar vein, Lolli, Hansen, Rolando, Nielsen, Wellendorph, Madsen, Larsen, Kristiansen, Fruttero, Gasco, and Johansen (2006) synthesized analogues of gamma-aminobutyric acid (GABA) using the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for the carboxyl group, demonstrating weak agonist and partial agonist profiles at GABA(A) receptors (Lolli et al., 2006).

  • GABAA/Benzodiazepine Receptor Binding : Tenbrink, Im, Sethy, Tang, and Carter (1994) developed compounds binding to the GABAA/benzodiazepine receptor, including derivatives of 1,2,4-oxadiazol-3-yl, which exhibited a range of intrinsic efficacies (Tenbrink et al., 1994).

  • Synthesis of Macrocyclic Systems : Epishina, Kulikov, and Makhova (2008) worked on the oxidative cyclocondensation of 1,2,5-oxadiazole derivatives, resulting in macrocyclic systems with potential applications in material science (Epishina et al., 2008).

  • Apoptosis Inducers in Anticancer Research : Cai, Drewe, and Kasibhatla (2006) highlighted the use of a cell- and caspase-based apoptosis induction assay for discovering apoptosis inducers, including 1,2,4-oxadiazoles, which are significant in anticancer drug research (Cai et al., 2006).

  • Anti-Inflammatory and Analgesic Agents : Bala, Kamboj, Saini, and Prasad (2013) synthesized N-phenyl anthranilic acid-based 1,3,4-oxadiazoles and evaluated their potential as anti-inflammatory and analgesic agents, targeting the cyclooxygenase-2 enzyme (Bala et al., 2013).

properties

IUPAC Name

4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-6(10)5-4(3-1-2-3)7-11-8-5/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTOGNKUHMFXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NON=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid
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4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid
Reactant of Route 3
4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid
Reactant of Route 4
4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid
Reactant of Route 5
4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid
Reactant of Route 6
4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid

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